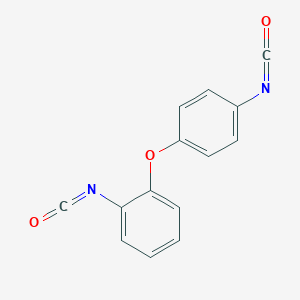

1-Isocyanato-2-(4-isocyanatophenoxy)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le chlorure de N-[1-(2,3-dioléyloxy)propyl]-N,N,N-triméthylammonium, communément appelé DOTMA, est un lipide cationique largement utilisé dans la transfection génétique. Il s'agit d'un lipide synthétique qui forme des liposomes, capables d'encapsuler des acides nucléiques tels que l'ADN et l'ARN, facilitant ainsi leur délivrance dans les cellules. Ce composé a été crucial dans le développement de systèmes de délivrance de gènes non viraux en raison de sa capacité à former des complexes stables avec les acides nucléiques et à favoriser une absorption cellulaire efficace .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du DOTMA implique la réaction de la 1,2-dioléoyl-sn-glycéro-3-phosphocholine avec la triméthylamine. La réaction se produit généralement dans un solvant organique tel que le chloroforme ou le méthanol, dans des conditions de température contrôlées. Le produit est ensuite purifié à l'aide de techniques telles que la chromatographie sur colonne afin d'obtenir le composé pur .

Méthodes de production industrielle : En milieu industriel, la production de DOTMA suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs et de solvants de haute pureté afin de garantir la qualité du produit final. Les conditions réactionnelles sont optimisées pour maximiser le rendement et minimiser les impuretés. Le processus de purification peut inclure des étapes supplémentaires telles que la recristallisation et la chromatographie liquide haute performance (CLHP) afin d'atteindre les niveaux de pureté souhaités .

Analyse Des Réactions Chimiques

Types de réactions : Le DOTMA subit principalement des réactions qui impliquent son groupement de tête cationique et ses chaînes hydrophobes. Ces réactions comprennent :

Complexation avec les acides nucléiques : Le DOTMA forme des complexes avec l'ADN et l'ARN par le biais d'interactions électrostatiques entre son groupement de tête chargé positivement et l'armature phosphate chargée négativement des acides nucléiques.

Interaction avec les membranes cellulaires : La nature cationique du DOTMA lui permet d'interagir avec les composants chargés négativement des membranes cellulaires, facilitant la fusion des liposomes avec la membrane cellulaire et la libération subséquente des acides nucléiques dans la cellule.

Réactifs et conditions courants :

Acides nucléiques : L'ADN plasmidique, l'ARN interférent petit (siARN), le microARN (miARN) et l'ARN messager (ARNm) sont couramment utilisés avec le DOTMA pour la transfection génétique.

Principaux produits formés : Le principal produit formé par la réaction du DOTMA avec les acides nucléiques est un complexe lipide-acide nucléique, qui peut être utilisé pour des applications de délivrance de gènes .

4. Applications de recherche scientifique

Le DOTMA présente une large gamme d'applications dans la recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Thérapie génique : Le DOTMA est utilisé comme vecteur non viral pour délivrer des gènes thérapeutiques dans les cellules cibles.

Développement de vaccins : Les liposomes à base de DOTMA ont été utilisés pour délivrer des vaccins à ARNm, y compris ceux développés pour le SRAS-CoV-2.

Délivrance de médicaments : Le DOTMA est utilisé pour encapsuler et délivrer de petites molécules, des peptides et des protéines dans des cellules ou des tissus spécifiques.

Recherche biologique : Le DOTMA facilite l'étude de la fonction et de la régulation des gènes en permettant la transfection efficace des cellules avec de l'ADN plasmidique et des molécules d'ARN.

5. Mécanisme d'action

Le mécanisme d'action du DOTMA implique plusieurs étapes clés :

Formation de liposomes : Le DOTMA forme des liposomes unilamellaires dans un environnement aqueux. Ces liposomes peuvent encapsuler des acides nucléiques par le biais d'interactions électrostatiques.

Complexation avec les acides nucléiques : Le groupement de tête chargé positivement du DOTMA interagit avec l'armature phosphate chargée négativement des acides nucléiques, formant des complexes stables lipide-acide nucléique.

Absorption cellulaire : La nature cationique du DOTMA favorise l'interaction des liposomes avec la membrane cellulaire chargée négativement, facilitant l'endocytose et la libération des acides nucléiques dans le cytoplasme.

Expression génique : Une fois à l'intérieur de la cellule, les acides nucléiques peuvent être transcrits et traduits, conduisant à l'expression du produit génique souhaité.

Composés similaires :

1,2-dioléoyl-3-triméthylammonium-propane (DOTAP) : Semblable au DOTMA, le DOTAP est un lipide cationique utilisé pour la transfection génétique. Les deux composés partagent des structures et des fonctions similaires, mais diffèrent par leurs liaisons.

Chlorure de N-[1-(2,3-dioléyloxy)propyl]-N,N-diméthyl-N-éthylammonium (DODEMA) : Un autre lipide cationique présentant des applications similaires dans la délivrance de gènes.

Unicité du DOTMA : Le DOTMA est unique en raison de son efficacité de transfection élevée et de sa capacité à former des complexes stables avec les acides nucléiques. Sa structure permet une interaction efficace avec les membranes cellulaires, ce qui en fait un choix privilégié pour les applications de délivrance de gènes.

Applications De Recherche Scientifique

DOTMA has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Gene Therapy: DOTMA is used as a non-viral vector for delivering therapeutic genes into target cells.

Vaccine Development: DOTMA-based liposomes have been used to deliver mRNA vaccines, including those developed for SARS-CoV-2.

Drug Delivery: DOTMA is used to encapsulate and deliver small molecules, peptides, and proteins to specific cells or tissues.

Biological Research: DOTMA facilitates the study of gene function and regulation by enabling the efficient transfection of cells with plasmid DNA and RNA molecules.

Mécanisme D'action

The mechanism of action of DOTMA involves several key steps:

Formation of Liposomes: DOTMA forms unilamellar liposomes in an aqueous environment. These liposomes can encapsulate nucleic acids through electrostatic interactions.

Complexation with Nucleic Acids: The positively charged headgroup of DOTMA interacts with the negatively charged phosphate backbone of nucleic acids, forming stable lipid-nucleic acid complexes.

Cellular Uptake: The cationic nature of DOTMA promotes the interaction of liposomes with the negatively charged cell membrane, facilitating endocytosis and the release of nucleic acids into the cytoplasm.

Gene Expression: Once inside the cell, the nucleic acids can be transcribed and translated, leading to the expression of the desired gene product.

Comparaison Avec Des Composés Similaires

1,2-Dioleoyl-3-trimethylammonium-propane (DOTAP): Similar to DOTMA, DOTAP is a cationic lipid used for gene transfection. Both compounds share similar structures and functions but differ in their linkage bonds.

N-[1-(2,3-Dioleyloxy)propyl]-N,N-dimethyl-N-ethylammonium chloride (DODEMA): Another cationic lipid with similar applications in gene delivery.

Uniqueness of DOTMA: DOTMA is unique due to its high transfection efficiency and ability to form stable complexes with nucleic acids. Its structure allows for efficient interaction with cell membranes, making it a preferred choice for gene delivery applications.

Propriétés

Numéro CAS |

17022-11-6 |

|---|---|

Formule moléculaire |

C14H8N2O3 |

Poids moléculaire |

252.22 g/mol |

Nom IUPAC |

1-isocyanato-2-(4-isocyanatophenoxy)benzene |

InChI |

InChI=1S/C14H8N2O3/c17-9-15-11-5-7-12(8-6-11)19-14-4-2-1-3-13(14)16-10-18/h1-8H |

Clé InChI |

XKGIXRZNVQGALA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)N=C=O)OC2=CC=C(C=C2)N=C=O |

SMILES canonique |

C1=CC=C(C(=C1)N=C=O)OC2=CC=C(C=C2)N=C=O |

Synonymes |

2,4'-Diisocyanato[1,1'-oxybisbenzene] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.